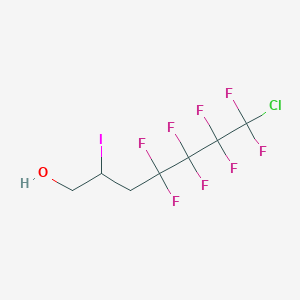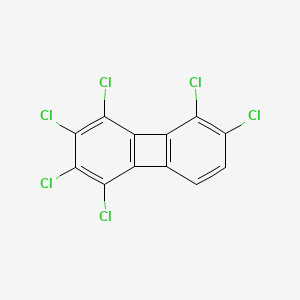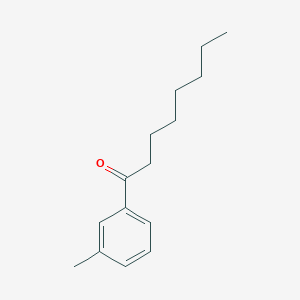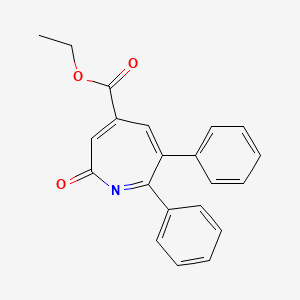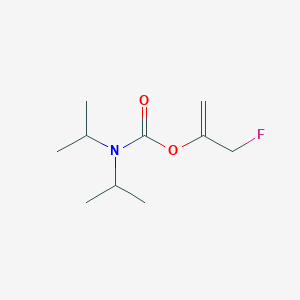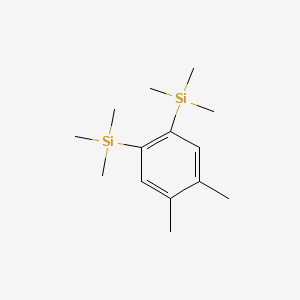
1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene is an organic compound that features a sulfonyl group attached to a phenyl ring, with additional methoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene typically involves multi-step organic reactions. A common approach might include:
Formation of the butane backbone: This could involve the reaction of a phenyl-substituted butane derivative with appropriate reagents to introduce the methoxy groups.
Final modifications: The methyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene would depend on its specific application. For instance, if used in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The sulfonyl group could play a role in binding to biological targets, while the methoxy and methyl groups might influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethane
- 1-(4-Methylphenyl)-2-(methoxysulfonyl)butane
- 1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-ethylbenzene
Uniqueness
1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene is unique due to its specific combination of functional groups, which can confer distinct chemical and physical properties. This uniqueness might make it particularly useful in certain applications where other similar compounds are less effective.
Properties
CAS No. |
106369-09-9 |
|---|---|
Molecular Formula |
C19H24O4S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-(4,4-dimethoxy-1-phenylbutan-2-yl)sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C19H24O4S/c1-15-9-11-17(12-10-15)24(20,21)18(14-19(22-2)23-3)13-16-7-5-4-6-8-16/h4-12,18-19H,13-14H2,1-3H3 |
InChI Key |
JRAAAQSIWIBGCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC=CC=C2)CC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)

![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)

